2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate
Description
2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate (CAS: 338963-26-1, molecular weight: 505.78) is a synthetic compound classified as an active pharmaceutical ingredient (API) intermediate . Its structure features a 4-chlorobenzoyl moiety linked via an acetyl-amino spacer to a phenylethyl ester group, which is further substituted with a 3,4-dichlorobenzenecarboxylate. The synthesis of such chloro-substituted aromatic derivatives often employs methods reported by Ferriz et al. and Imramovsky et al., involving carbamate or esterification reactions under controlled conditions .
Properties
IUPAC Name |
[2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]-2-phenylethyl] 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O4/c25-18-9-6-16(7-10-18)23(31)28-13-22(30)29-21(15-4-2-1-3-5-15)14-33-24(32)17-8-11-19(26)20(27)12-17/h1-12,21H,13-14H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWJJOVIKAYTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate typically involves a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 4-chlorobenzoic acid with an amine to form 4-chlorobenzamide.
Acetylation: The 4-chlorobenzamide is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Phenylethylamine: The acetylated product is reacted with 2-phenylethylamine to form the intermediate compound.
Esterification: Finally, the intermediate is esterified with 3,4-dichlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-purity reagents to ensure product quality, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its interactions with biological targets such as enzymes or receptors.
Medicine
Due to its potential biological activity, this compound might be investigated for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The presence of multiple aromatic rings and amide groups suggests it could engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Lipophilicity and Substituent Effects
*Estimated based on structural analogy.
Biological Activity
The compound 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound features multiple functional groups, including chlorobenzoyl and dichlorobenzenecarboxylate moieties, which contribute to its chemical reactivity and biological activity. The synthesis typically involves multi-step reactions, starting from simpler precursors through methods such as Friedel-Crafts acylation and coupling reactions.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16ClN3O5 |
| Molecular Weight | 393.80 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, chloroacetamides have shown effectiveness against various bacteria, including Gram-positive strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated phenyl groups enhances lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial cells. The halogen substituents may facilitate binding to active sites, thereby inhibiting essential biological processes in pathogens. This interaction can lead to bactericidal effects or inhibit growth by disrupting metabolic pathways.
Case Studies
-
Study on Antimicrobial Efficacy
A study screened various N-substituted phenyl chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with para-substituted chlorophenyl groups exhibited the highest activity against Gram-positive bacteria due to their enhanced membrane permeability . -
Assessment of Cytotoxicity
Another investigation assessed the cytotoxic effects of similar compounds on human cell lines. It was found that while some derivatives showed promising antimicrobial properties, they also exhibited cytotoxicity at higher concentrations, necessitating further optimization to balance efficacy and safety .
Comparative Analysis
Comparative studies have been conducted on various chloroacetamide derivatives to evaluate their biological activities. The following table summarizes the results:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A (N-(4-chlorophenyl) chloroacetamide) | S. aureus, E. coli | Effective against Gram-positive; less effective against Gram-negative |
| Compound B (N-(3-bromophenyl) chloroacetamide) | C. albicans | Moderate effectiveness |
| Target Compound | S. aureus, MRSA | High effectiveness due to structural properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
